2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide
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Overview
Description
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a heterocyclic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often found in natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic aldehyde derivatives with malononitrile in the presence of a base, followed by cyclization and subsequent functionalization to introduce the imino and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of ultrasound activation and solvent-free conditions has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-imino-2H-chromene-3-carbonitrile: Shares a similar chromene backbone but differs in the functional groups attached.
6-methoxy-2H-chromene-3-carboxamide: Lacks the imino group, which may affect its biological activity.
N-methyl-2H-chromene-3-carboxamide: Similar structure but without the methoxy and imino groups.
Uniqueness
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-imino-6-methoxy-N-methylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRDGZLORNHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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